molecular formula C16H14O4 B12584538 3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) CAS No. 650601-28-8

3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde)

Cat. No.: B12584538
CAS No.: 650601-28-8
M. Wt: 270.28 g/mol
InChI Key: NSDCPBGEJLYNBW-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) is an organic compound characterized by the presence of two hydroxybenzaldehyde groups connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) typically involves the reaction of 2-hydroxybenzaldehyde with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like ethanol.

Industrial Production Methods

While specific industrial production methods for 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The hydroxy groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzoic acid)

    Reduction: 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl alcohol)

    Substitution: 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl ester)

Scientific Research Applications

3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) depends on its specific application. For instance, in biological systems, it may interact with cellular components through its aldehyde and hydroxy groups, leading to various biochemical effects. The molecular targets and pathways involved can include enzyme inhibition, free radical scavenging, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzoic acid)
  • 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl alcohol)
  • 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl ester)

Uniqueness

3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) is unique due to the presence of both aldehyde and hydroxy functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

650601-28-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-[2-(3-formyl-2-hydroxyphenyl)ethyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C16H14O4/c17-9-13-5-1-3-11(15(13)19)7-8-12-4-2-6-14(10-18)16(12)20/h1-6,9-10,19-20H,7-8H2

InChI Key

NSDCPBGEJLYNBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C=O)O)CCC2=C(C(=CC=C2)C=O)O

Origin of Product

United States

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